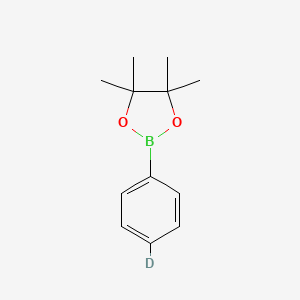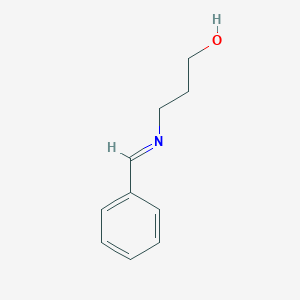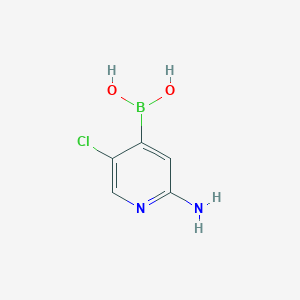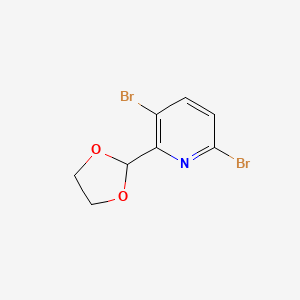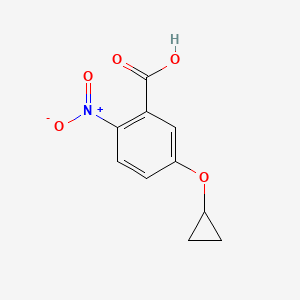
5-Cyclopropoxy-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It features a cyclopropoxy group attached to the benzene ring, along with a nitro group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-nitrobenzoic acid typically involves the nitration of cyclopropoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed:
Reduction: 5-Cyclopropoxy-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 5-Cyclopropoxy-2-nitrobenzoate esters.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its functional groups.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-Nitrobenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Nitrobenzoic acid: Has the nitro group in a different position, affecting its reactivity and interactions.
4-Nitrobenzoic acid: Similar to 3-nitrobenzoic acid but with the nitro group in the para position.
Uniqueness: 5-Cyclopropoxy-2-nitrobenzoic acid is unique due to the presence of the cyclopropoxy group, which introduces steric hindrance and affects the compound’s reactivity and interactions. This makes it a valuable compound for studying steric effects in chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C10H9NO5 |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C10H9NO5/c12-10(13)8-5-7(16-6-1-2-6)3-4-9(8)11(14)15/h3-6H,1-2H2,(H,12,13) |
Clave InChI |
LVWZKBBUEPHSAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


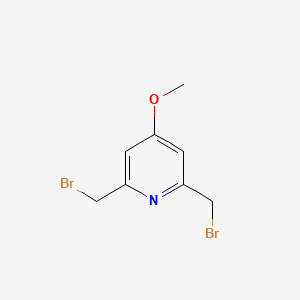
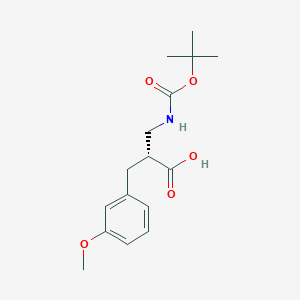


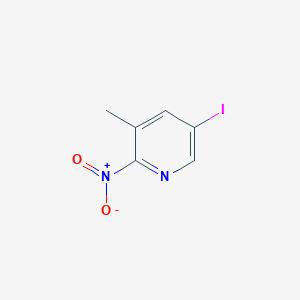
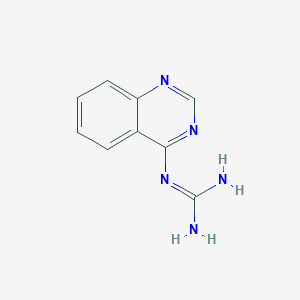

![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)

![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
